Betamethasone phosphate
Description
Historical Context of Glucocorticoid Research and Betamethasone (B1666872) Phosphate (B84403) Discovery
The journey of glucocorticoid research began with fundamental clinical observations in the 19th century. Physician Thomas Addison described the symptoms of adrenal insufficiency, a condition now known as Addison's disease, which could be alleviated with adrenal extracts. frontiersin.org This marked the initial step toward understanding the vital role of the adrenal glands. The field saw a monumental leap in the 1940s when researchers, including Edward Calvin Kendall, Philip Showalter Hench, and Tadeus Reichstein, successfully isolated and identified several steroid hormones from the adrenal cortex. frontiersin.orgresearchgate.net Kendall isolated compounds he named A, B, E, and F, with compound E later being identified as cortisone (B1669442). frontiersin.org
The therapeutic potential of these compounds was dramatically demonstrated when Hench used cortisone to treat a patient with rheumatoid arthritis, leading to a remarkable recovery. bmj.com This discovery, which underscored the potent anti-inflammatory effects of glucocorticoids, earned Hench, Kendall, and Reichstein the Nobel Prize in Physiology or Medicine in 1950. researchgate.netkarger.com This breakthrough catalyzed further research into synthesizing more potent and specific glucocorticoids.
In the years that followed, from 1954 to 1958, a number of synthetic steroids were developed. researchgate.net It was during this period of intense research and development that betamethasone was patented in 1958. Subsequently, betamethasone sodium phosphate, a water-soluble ester of betamethasone, was developed. drugbank.comnih.gov This specific formulation, designed for rapid action, received FDA approval on March 3, 1965. drugbank.comnih.gov The development of betamethasone phosphate was part of a broader effort to create glucocorticoid derivatives with improved therapeutic profiles. nih.gov
Table 1: Key Milestones in Glucocorticoid and this compound Discovery
| Year | Milestone | Key Figures/Entities | Significance |
|---|---|---|---|
| 19th Century | Description of adrenal insufficiency | Thomas Addison | Initial link between adrenal glands and systemic health. frontiersin.org |
| 1940s | Isolation of cortisone (Compound E) from adrenal extracts | Edward C. Kendall | Identification of a key glucocorticoid. frontiersin.orgresearchgate.netkarger.com |
| 1949 | First demonstration of glucocorticoid efficacy in allergic diseases | John E. Bordley | Expanded the therapeutic potential of glucocorticoids. karger.comnih.gov |
| 1950 | Nobel Prize in Physiology or Medicine | Hench, Kendall, Reichstein | Recognition for the discovery and therapeutic application of adrenal cortex hormones. researchgate.netkarger.com |
| 1958 | Betamethasone patented | - | Development of a new, potent synthetic glucocorticoid. |
| 1965 | FDA approval of Betamethasone sodium phosphate | - | Official recognition of the phosphate ester for clinical use. drugbank.comnih.gov |
Academic Significance and Research Trajectory of this compound as a Glucocorticoid Prodrug
The academic significance of this compound is intrinsically linked to its nature as a prodrug. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. nih.gov this compound is a water-soluble ester that is rapidly hydrolyzed in vivo to release the active moiety, betamethasone. drugbank.comnih.gov This rapid conversion allows for a quick onset of action, making it a valuable tool in academic studies investigating the acute effects of glucocorticoids. drugbank.com
Early research on this compound focused on its potent anti-inflammatory and immunosuppressive effects, comparing its efficacy to other corticosteroids like prednisolone (B192156). drugbank.comnih.gov Its high glucocorticoid activity and minimal mineralocorticoid effects made it a subject of interest for understanding the specific mechanisms of glucocorticoid receptor (GR) agonism. drugbank.com The GR, a member of the nuclear receptor superfamily, is the primary target of glucocorticoids and acts as a ligand-activated transcription factor to regulate gene expression. frontiersin.orgbmj.com
The research trajectory of this compound has evolved significantly over the decades. Initial studies established its fundamental pharmacological profile. Later research delved into more complex areas, including:
Pharmacokinetics and Pharmacodynamics: Academic studies have meticulously characterized the pharmacokinetic profile of this compound. For instance, research in animal models, such as sheep, has been crucial for understanding its absorption, distribution, and elimination, particularly in the context of antenatal use to promote fetal lung maturation. nih.gov These studies have highlighted the rapid release of betamethasone from the phosphate ester. nih.gov
Novel Drug Delivery Systems: A significant area of modern research involves the formulation of this compound into advanced drug delivery systems. Academic investigations have explored encapsulating it into nanoparticles, such as those made from chitosan (B1678972), to achieve sustained release and targeted delivery. aun.edu.egresearchgate.netnih.gov These studies aim to enhance therapeutic efficacy for conditions like rheumatoid arthritis and ophthalmic inflammation. aun.edu.egresearchgate.net Other research has explored using autologous red blood cells as carriers to prolong the anti-inflammatory effect. mdpi.com
Formulation Research: The development of different formulations has been a key research focus. Studies have compared the effects of this compound alone versus in combination with a less soluble ester, betamethasone acetate (B1210297), to achieve both rapid and sustained action. nih.govwordpress.com Research has also focused on developing novel preparation methods to improve the purity, yield, and stability of the betamethasone sodium phosphate active pharmaceutical ingredient. acs.orggoogle.com
Specific Therapeutic Models: this compound is widely used in academic research as a tool to investigate inflammatory pathways in various disease models. Its applications in research span numerous fields, including dermatology, rheumatology, and ophthalmology. wordpress.comclinicaltrials.eu For example, it has been used in studies on mucoadhesive buccal gels for oral submucous fibrosis and in ophthalmic solutions for post-operative inflammation. dovepress.comjournalgrid.com
Table 2: Evolution of this compound Research Focus
| Era | Primary Research Focus | Examples of Research |
|---|
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODGRNSFPNSQE-DVTGEIKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151-73-5 (Parent) | |
| Record name | Betamethasone dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047224 | |
| Record name | Betamethasone 21-phosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360-63-4 | |
| Record name | Betamethasone phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betamethasone 21-phosphoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-(hydrogen phosphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BETAMETHASONE DIHYDROGEN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJO1F9W10R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Development of Betamethasone Phosphate
Evolution of Synthetic Routes for Betamethasone (B1666872) Phosphate (B84403)
The primary challenge in synthesizing betamethasone phosphate lies in the selective phosphorylation of the C21 primary hydroxyl group of the betamethasone molecule. Over the years, chemists have explored both direct and indirect approaches to achieve this transformation.
Direct phosphorylation involves the one-step reaction of betamethasone's C21 hydroxyl group with a suitable phosphorylating agent. An early method reported in 1975 involved reacting betamethasone with an excess of dimethyl phosphoryl chloride at -20°C in the presence of anhydrous pyridine (B92270), which acted as both a solvent and a base. acs.org This process yielded the betamethasone dimethyl phosphate intermediate, which would require subsequent hydrolysis. acs.org
Other direct phosphorylation methods employ various reagents to introduce the phosphate moiety. These reagents are typically highly reactive phosphorus compounds. google.com Key considerations in direct phosphorylation include reagent choice, solvent, and reaction temperature to ensure selectivity for the C21 hydroxyl group and minimize side reactions. A patent describes the use of phosphorylating agents such as phosphorus pentoxide, phosphorus oxychloride, polyphosphoric acid, or pyrophosphoryl chloride at low temperatures (e.g., -40°C to -20°C) in solvents like tetrahydrofuran (B95107) or acetone (B3395972). google.com
| Reagent Category | Specific Examples | Typical Conditions | Reference |
| Phosphoryl Halides | Dimethyl phosphoryl chloride, Phosphorus oxychloride, Pyrophosphoryl chloride | Low temperature (-40°C to -20°C), Anhydrous pyridine or other organic solvents (THF, acetone) | acs.orggoogle.com |
| Phosphorus Oxides | Phosphorus pentoxide | Low temperature, Organic solvents | google.com |
| Polyphosphoric Acids | Polyphosphoric acid | Low temperature, Organic solvents | google.com |
This table summarizes common reagents used in direct phosphorylation strategies.
A more contemporary and efficient indirect strategy involves the activation of the C21 hydroxyl group through mesylation, without the subsequent iodination step. This mesylate intermediate is then directly used for the phosphorylation reaction. acs.orgfigshare.com
Direct Phosphorylation Strategies
Novel Synthetic Approaches and Process Optimization for Betamethasone Sodium Phosphate
The critical first step in modern indirect syntheses is the selective activation of the primary C21 hydroxyl group. This is typically achieved by converting the hydroxyl group into a sulfonate ester, such as a mesylate, which is an excellent leaving group. acs.org The reaction involves treating betamethasone with methanesulfonyl chloride (MsCl) in the presence of an organic base like pyridine. acs.org Pyridine serves the dual purpose of acting as the reaction solvent and scavenging the hydrochloric acid (HCl) generated during the reaction. acs.org
Following the activation of the hydroxyl group, the choice of phosphorylating reagent is crucial. In a novel process, the betamethasone 21-mesylate intermediate is reacted with potassium di-tert-butyl phosphate. acs.orgfigshare.com This reagent allows for the efficient introduction of a protected phosphate group. The reaction conditions, such as solvent and concentration, have been optimized to maximize yield and purity. For instance, conducting the reaction under more diluted conditions was found to improve both the yield (to 86%) and purity (to ≥90%) of the resulting betamethasone 21-(di-tert-butyl)phosphate intermediate. acs.org
| Step | Reagent | Solvent | Key Findings | Reference |
| Activation | Methanesulfonyl chloride (MsCl) | Pyridine | Pyridine acts as both solvent and HCl scavenger. | acs.org |
| Phosphorylation | Potassium di-tert-butyl phosphate | Dichloromethane (B109758) (DCM) | Reaction under diluted conditions ( google.com = 0.21 M) improved yield and purity. | acs.orgacs.org |
| Hydrolysis | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Mild acidic conditions prevent degradation of the phosphate group. Reaction at 20°C for 24h gives ≥90% yield and ≥99% purity. | acs.orgacs.org |
| Salification | Sodium hydroxide (B78521) or Organic acid sodium salt (e.g., sodium acetate) | Methanol (B129727) or other alcohol solvents | Reaction with NaOH in methanol at 10-20°C is effective. Use of organic acid salts can improve product stability and moisture content. | google.comgoogle.com |
This table outlines the reagents and conditions for a novel, optimized synthesis of Betamethasone Sodium Phosphate.
The penultimate step is the deprotection of the phosphate group. The di-tert-butyl ester groups on the phosphate moiety are hydrolyzed under mild acidic conditions. acs.orgfigshare.com Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane effectively removes the tert-butyl protecting groups to yield betamethasone 21-phosphate. acs.orgacs.org Careful control of temperature is necessary during this step, as higher temperatures can lead to thermal hydrolysis of the desired phosphate group, thereby reducing purity. acs.org
The final step is the conversion of this compound to its water-soluble sodium salt. This is typically achieved by reacting the this compound with a sodium base. google.com Common methods include using sodium hydroxide in an alcohol solvent like methanol or reacting with an organic acid sodium salt, such as sodium acetate (B1210297). google.comgoogle.com The final product, betamethasone sodium phosphate, is then isolated through crystallization, often by adding a solvent like acetone or ethanol (B145695). google.comgoogle.com
Process Cost-Effectiveness and Impurity Profiling in Synthesis
Impurity profiling is a crucial aspect of ensuring the quality and safety of the final drug substance. A rapid and validated ultra-performance liquid chromatography (UPLC) method coupled with photodiode array (PDA) and quadrupole Dalton (QDa) detectors has been established for the comprehensive impurity profiling of this compound. nih.gov This method, with a short analysis time of 12 minutes, can effectively separate all potential degradation impurities. nih.govresearchgate.net Two thermal degradation impurities, identified by their mass-to-charge ratios (m/z) in positive electrospray ionization mode as 393.22 (DP1) and 363.17 (DP2), have been successfully isolated and characterized. nih.govresearchgate.net The UPLC-PDA-QDa method has been validated according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines and has demonstrated linearity, accuracy, precision, and robustness, making it suitable for quality control laboratories to monitor the impurity profile during product storage. nih.govresearchgate.net
A patented preparation method for this compound and its sodium salt focuses on improving product quality by minimizing impurities and enhancing stability. google.com This method involves a phosphorylation reaction at low temperatures, followed by purification of the resulting this compound in a mixed organic solvent. google.com This process is reported to reduce related substances to below 0.10% and decrease the moisture content to 1-2%. google.com The use of specific solvents and controlled recrystallization temperatures (40-50 °C) contributes to the formation of granular crystals with improved properties. google.com
Table 1: Impurity Profile of this compound
| Impurity Name | Molecular Formula | Molecular Weight | Catalogue Number |
|---|---|---|---|
| ∆9,11,Betamethasone Sodium Phosphate | C22H27Na2O7P | 480.4 | PA 02 0341003 |
| D-Homo A Derivative of Betamethasone Sodium Phosphate | C22H30FO8P | 472.45 | PA 02 0341001 |
| D-Homo B Derivative of Betamethasone Sodium Phosphate | C22H30FO8P | 472.45 | PA 02 0341002 |
| Betamethasone - Impurity G | C22H30O5 | 374.47 | PA 02 31070 |
| Betamethasone - Impurity J | C22H30O4 | 358.47 | PA 02 31100 |
| Betamethasone Dipropionate - Impurity I | C28H39FO7 | 506.6 | PA 02 31680 |
Crystallization and Polymorphism Research of Betamethasone Sodium Phosphate
The crystalline form of betamethasone sodium phosphate is a critical attribute that can influence its physical properties and stability. Research into its crystallization has led to the development of specific methods to obtain desired crystal forms. One patented method describes the preparation of a specific crystal form of betamethasone sodium phosphate characterized by distinct peaks in its X-ray powder diffraction (XRPD) pattern at 2θ values of 4.430±0.2°, 5.237±0.2°, 6.065±0.2°, 10.149±0.2°, 11.778±0.2°, 14.372±0.2°, and 17.624±0.2°. google.com This crystal form is noted for its high purity, large particle size, and stability, making it suitable for long-term storage and large-scale production. google.com The preparation process involves dissolving this compound in an alcohol-based solvent to facilitate crystallization. google.com
The crystallization of betamethasone sodium phosphate can also be influenced by the presence of other substances. Studies have shown that when mixed with certain local anesthetics, such as ropivacaine (B1680718) and bupivacaine (B1668057), betamethasone sodium phosphate can induce precipitation and crystallization. researchgate.netkoreamed.orgnih.gov For instance, mixing with ropivacaine results in the formation of numerous large crystals (>300 µm) at a pH of 7.5. koreamed.orgnih.gov Similarly, bupivacaine forms smaller, non-aggregated particles (<10 µm) in the presence of betamethasone sodium phosphate at a pH of 7.7. koreamed.orgnih.govsemanticscholar.org This phenomenon is attributed to the alkalinization of the local anesthetic by the basic nature of the betamethasone sodium phosphate solution. nih.gov
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a key area of research for corticosteroids. While specific polymorphic studies on this compound itself are not extensively detailed in the provided context, the broader field acknowledges the importance of polymorphism in drug development. google.com The study of polymorphism is crucial as different polymorphs can exhibit varying physicochemical properties. google.com For related compounds like betamethasone acetate, multiple polymorphic forms (form II, Iα, and Iβ) and their interconversions under different conditions have been investigated. tandfonline.com Understanding the polymorphic behavior of this compound is essential for controlling the final product's quality and performance. The Food and Drug Administration (FDA) provides draft guidance that touches upon the importance of characterizing the polymorphic form of related compounds like betamethasone acetate in drug products. fda.gov
Table 2: XRPD Peaks of a Betamethasone Sodium Phosphate Crystal Form
| 2θ (°) |
|---|
| 4.430±0.2 |
| 5.237±0.2 |
| 6.065±0.2 |
| 10.149±0.2 |
| 11.778±0.2 |
| 14.372±0.2 |
| 17.624±0.2 |
Molecular and Cellular Mechanisms of Action of Betamethasone Phosphate
Glucocorticoid Receptor (GR) Binding and Agonism
Betamethasone (B1666872) phosphate (B84403) is a prodrug that is rapidly hydrolyzed in the body to its active form, betamethasone. drugbank.comnih.gov Betamethasone then acts as a potent agonist for the glucocorticoid receptor (GR), a protein found within the cytoplasm of cells. patsnap.com The binding of betamethasone to the GR is a critical first step in initiating its pharmacological effects. patsnap.comnih.gov This interaction mimics the action of endogenous glucocorticoids like cortisol, triggering a cascade of cellular responses. patsnap.com The affinity of various glucocorticoids for the GR can differ, influencing their potency. For instance, in one study, betamethasone demonstrated a high binding affinity to the GR. researchgate.net
Upon binding of a ligand such as betamethasone, the glucocorticoid receptor undergoes a significant conformational change. mdpi.comelifesciences.org In its inactive state, the GR resides in the cytoplasm as part of a large multi-protein complex, which includes heat shock proteins (like Hsp90 and Hsp70) and immunophilins (like FKBP51). oup.comencyclopedia.pubuni-muenchen.de This complex maintains the receptor in a conformation that is ready to bind a ligand but prevents it from acting as a transcription factor. oup.com
The binding of betamethasone induces a structural rearrangement of the GR, causing the dissociation of these chaperone proteins. mdpi.comoup.com This process is crucial for exposing the nuclear localization signals (NLS) on the receptor. oup.comencyclopedia.pub The ligand-induced conformational change is a multi-step process that stabilizes the activated state of the receptor, which is essential for its subsequent actions. nih.gov This change in shape affects the C-terminal part of the ligand-binding domain, preparing the receptor for its journey into the nucleus. nih.gov
Once activated by ligand binding and freed from its chaperone protein complex, the betamethasone-GR complex translocates from the cytoplasm into the nucleus. mdpi.comencyclopedia.pub This nuclear import is facilitated by the exposed nuclear localization signals interacting with transport proteins. sun.ac.za
Inside the nucleus, the activated GR monomers typically form homodimers, meaning two identical GR-ligand complexes bind together. mdpi.comnih.gov This dimerization is often a prerequisite for the receptor to effectively interact with DNA. The dimerization process can be influenced by the structure of the GR itself and the specific ligand bound to it. researchgate.netnih.gov The second zinc finger of the DNA-binding domain of the GR is particularly important for this homodimerization. nih.gov
Ligand-Induced Conformational Changes of the Glucocorticoid Receptor
Genomic and Nongenomic Pathways of Corticosteroid Action Mediated by Betamethasone Phosphate
Corticosteroids like betamethasone exert their effects through two main pathways: genomic and non-genomic. drugbank.comdrugbank.com
The genomic pathway is the classical and slower mechanism of action. drugbank.commarketsandata.com It involves the direct interaction of the activated GR with DNA to regulate gene expression. nih.govnih.gov This pathway is responsible for the majority of the anti-inflammatory and immunosuppressive effects of glucocorticoids, which can take hours to days to become apparent. drugbank.comnih.gov
The nongenomic pathway provides a more rapid response, with effects occurring within minutes. drugbank.commarketsandata.com This pathway does not directly involve gene transcription. Instead, it is thought to involve interactions of the GR with other cellular components, such as membrane-bound receptors and second messengers, to quickly modulate cellular activities. drugbank.commarketsandata.comnih.gov These rapid actions can influence the activity of T-cells, platelets, and monocytes. drugbank.commarketsandata.com
Modulation of Gene Expression and Transcriptional Regulation
The primary mechanism through which this compound brings about its therapeutic effects is by modulating the expression of a wide array of genes. nih.govmarketsandata.com This transcriptional regulation leads to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. nih.gov
Once dimerized in the nucleus, the betamethasone-GR complex can directly bind to specific DNA sequences known as glucocorticoid-response elements (GREs). mdpi.com GREs are located in the promoter regions of target genes. mdpi.com The binding of the GR dimer to a GRE typically leads to the transactivation of that gene, meaning it increases the rate of its transcription into messenger RNA (mRNA). mdpi.comoup.com
This process leads to the increased production of anti-inflammatory proteins. nih.gov Examples of genes transactivated by glucocorticoids include those encoding for the IL-1 receptor antagonist and tyrosine amino transferase (TAT). drugbank.commarketsandata.com The specific genes activated can vary depending on the cell type. plos.org
In addition to activating gene expression, the activated GR can also suppress the activity of other transcription factors that promote inflammation. This process is known as transrepression . mdpi.com A key target for transrepression by glucocorticoids is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.govmarketsandata.comresearchgate.net
NF-κB is a crucial transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines. frontiersin.orgnih.gov The activated GR can interfere with NF-κB signaling in several ways. One major mechanism involves the GR directly interacting with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences and initiating transcription. nih.govasm.org This inhibitory interaction is a cornerstone of the anti-inflammatory effects of glucocorticoids. drugbank.comnih.gov By suppressing NF-κB, betamethasone effectively reduces the production of a wide range of inflammatory mediators. nih.govmarketsandata.com Studies have shown that the zinc finger domain of the GR is necessary for this inhibition of NF-κB. nih.gov
Regulation of Specific Target Genes (e.g., Tgm2, PEPCK, IL-1-receptor antagonist, tyrosine amino transferase)
This compound, acting through the glucocorticoid receptor (GR), modulates the expression of a specific set of genes, leading to its therapeutic effects. The genomic pathway involves the activation of the GR, which then initiates downstream effects that alter the transcription of target genes. drugbank.com
In primary fetal rat lung fibroblasts, betamethasone has been shown to regulate a discrete subset of approximately 483 genes. oup.comoup.com It elicits a significantly stronger transcriptional response compared to the endogenous glucocorticoid corticosterone (B1669441) for both induced and repressed genes. oup.com
Key target genes regulated by betamethasone include:
Transglutaminase 2 (Tgm2): Studies have identified Tgm2 as a significant target of betamethasone. oup.com In fetal lung mesenchymal fibroblasts, Tgm2 mRNA and protein levels were found to be strongly increased by betamethasone. oup.comresearchgate.net Whole-genome GR analysis confirmed that betamethasone directly induces the expression of Tgm2 through GR binding sites. oup.comresearchgate.net TGM2 is a calcium-dependent enzyme that stabilizes extracellular matrix proteins by forming crosslinks. researchgate.net
Phosphoenolpyruvate Carboxykinase (PEPCK): Glucocorticoids like betamethasone promote the transcription of genes such as PEPCK. drugbank.com The regulation of the PEPCK gene is complex and appears to require the integrity of the cAMP signaling pathway for a full response to glucocorticoids. drugbank.comnih.gov
IL-1-receptor antagonist (IL-1ra): Betamethasone promotes the transcription of the IL-1-receptor antagonist gene. drugbank.com Corticosteroids can induce the expression of intracellular IL-1ra type I in human airway epithelial cells. nih.gov This induction represents a mechanism for regulating IL-1-mediated inflammatory events. nih.gov
Tyrosine aminotransferase (TAT): The genomic actions of betamethasone include promoting the transcription of the gene for tyrosine aminotransferase. drugbank.com
Table 1: Summary of Specific Target Genes Regulated by this compound
| Target Gene | Effect of Betamethasone | Cellular Context | Mechanism | Source(s) |
| Tgm2 | Strong induction of mRNA and protein | Fetal lung mesenchymal fibroblasts | Direct induction via Glucocorticoid Receptor (GR) | oup.com, researchgate.net |
| PEPCK | Promotes transcription | Hepatoma cells | Genomic pathway via GR; dependent on cAMP pathway | drugbank.com, nih.gov |
| IL-1-receptor antagonist | Promotes transcription; induces protein | Human airway epithelial cells | Genomic pathway via GR | drugbank.com, nih.gov |
| Tyrosine aminotransferase | Promotes transcription | - | Genomic pathway via GR | drugbank.com |
Cellular Signaling Pathway Alterations
This compound significantly alters various cellular signaling pathways, contributing to its diverse biological effects. These alterations occur through both genomic and non-genomic mechanisms and can be cell-type and sex-specific.
Impact on Glucocorticoid-Sensitive Signaling Pathways (e.g., Calcium Signaling, Serotonin (B10506) Receptor Signaling, FXR/RXR Activation, Tec Kinase Signaling)
Studies on neural stem cells (NSCs) have revealed that betamethasone can distinctly alter numerous signaling pathways. researchgate.netnih.gov
Calcium Signaling: In female NSCs, betamethasone was found to alter 46 different pathways, including Calcium Signaling. researchgate.netnih.govoup.com Other research indicates that antenatal betamethasone exposure increases vascular reactivity by upregulating the CD38/cADPR signaling pathway, a fundamental mechanism for regulating intracellular calcium. nih.gov
Serotonin Receptor Signaling: Betamethasone has been shown to affect serotonin receptor signaling. researchgate.netnih.govoup.comidrblab.net In female NSCs, this pathway was identified as one of those altered by the compound. researchgate.netnih.govoup.com Furthermore, in zebrafish models of Alzheimer's disease, betamethasone was found to normalize behavioral phenotypes associated with disrupted serotonin signaling. elifesciences.org
FXR/RXR Activation: The Farnesoid X receptor (FXR) and Retinoid X receptor (RXR) pathway, crucial for regulating the metabolism of bile acids, lipids, and glucose, is also impacted by betamethasone. researchgate.netnih.govoup.comqiagen.com This pathway was specifically altered in female NSCs following exposure to betamethasone. researchgate.netnih.govoup.com FXR activation involves forming a heterodimer with RXR to regulate gene expression. mdpi.com
Tec Kinase Signaling: Tec kinase signaling was uniquely altered by betamethasone stimulation in neural stem cells. researchgate.netnih.govoup.com
Table 2: Glucocorticoid-Sensitive Signaling Pathways Altered by this compound
| Signaling Pathway | Cellular Context | Observed Effect | Source(s) |
| Calcium Signaling | Female Neural Stem Cells, Vascular Smooth Muscle | Pathway altered; Upregulation of CD38/cADPR signaling | researchgate.net, nih.gov, oup.com, nih.gov |
| Serotonin Receptor Signaling | Female Neural Stem Cells, Zebrafish larvae | Pathway altered; Normalization of behavioral phenotypes | researchgate.net, nih.gov, oup.com, elifesciences.org, |
| FXR/RXR Activation | Female Neural Stem Cells | Pathway altered | researchgate.net, nih.gov, oup.com |
| Tec Kinase Signaling | Neural Stem Cells | Pathway uniquely altered | researchgate.net, nih.gov, oup.com |
Involvement in Specific Kinase Cascades (e.g., ERK5 Signaling, JAK-STAT Signaling)
Betamethasone's influence extends to critical kinase cascades that govern cell proliferation, differentiation, and immunity.
ERK5 Signaling: In studies comparing betamethasone and dexamethasone (B1670325) in male neural stem cells, dexamethasone uniquely altered 34 pathways, including ERK5 Signaling, while betamethasone did not show a similar unique alteration of this specific pathway. researchgate.netoup.com
JAK-STAT Signaling: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key communication route from outside the cell to the nucleus, involved in immunity, cell division, and death. wikipedia.org Betamethasone has been shown to modulate this pathway. In male neural stem cells, betamethasone altered 33 pathways, including JAK-STAT signaling. researchgate.netoup.com In human H441 lung cells, betamethasone was found to potentiate IL-6-induced phosphorylation of STAT3, thereby enhancing the JAK-STAT signaling pathway. nih.gov This enhancement is partly achieved by upregulating the IL-6 receptor. nih.gov Dysregulation of the JAK-STAT pathway, through mutations in JAK1, JAK3, STAT3, and others, is implicated in various diseases. mdpi.com
Interactions with Immune and Inflammatory Mediators (e.g., Phospholipase A2 inhibition, IL-10 promotion)
A cornerstone of betamethasone's action is its anti-inflammatory effect, which is mediated through interaction with key inflammatory molecules and pathways.
Phospholipase A2 (PLA2) Inhibition: Glucocorticoids, including betamethasone, inhibit the enzyme phospholipase A2. drugbank.comnih.gov This inhibition is thought to involve the induction of PLA2 inhibitory proteins like lipocortins. By inhibiting PLA2, betamethasone decreases the formation of arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes. drugbank.comnih.gov
Interleukin-10 (IL-10) Promotion: In addition to suppressing pro-inflammatory signals, betamethasone promotes anti-inflammatory genes. drugbank.comnih.gov A key example is its promotion of interleukin-10, a cytokine with potent anti-inflammatory properties. drugbank.comdrugbank.comnih.gov
Epigenetic Modifications Induced by this compound
Recent research has highlighted that betamethasone can induce lasting epigenetic changes, particularly in the context of prenatal exposure. Epigenetic modifications, such as DNA methylation, alter gene expression without changing the DNA sequence itself. mdpi.com
Studies in humans have shown that antenatal treatment with betamethasone is associated with significant and persistent changes in placental DNA methylation (DNAm). nih.govresearchgate.net Specifically, exposure was linked to lower DNA methylation at an enhancer region of the FKBP5 gene. nih.govresearchgate.net FKBP5 is a co-chaperone protein that modulates the activity of the glucocorticoid receptor. nih.gov This reduction in DNAm at the FKBP5 enhancer was associated with higher expression of the FKBP5 gene. nih.govresearchgate.net Furthermore, this change was linked to a co-expressed gene module enriched for genes involved in inflammation, immune response, and preeclampsia, suggesting a potential pathway for long-term health outcomes in offspring. nih.govresearchgate.net
While most studies focus on betamethasone, research on the related glucocorticoid dexamethasone has shown it can induce global DNA hypomethylation by hindering the activity of DNA methyltransferase (DNMT) enzymes and altering the expression of DNMT and ten-eleven translocation (TET) proteins. nih.gov
Protein-Protein Interaction Studies
In silico and in vitro studies have begun to explore the direct protein-protein interactions of this compound. One notable area of research is its effect on the aggregation of monoclonal antibodies, such as bevacizumab.
Molecular modeling studies have shown that this compound can bind to a protein-protein interaction hotspot on the Fc region of the bevacizumab monomer. researchgate.net This binding is predicted to interfere with the self-association of the antibody, thereby preventing or breaking up aggregation. researchgate.netscispace.com The binding mode of this compound to bevacizumab is reportedly similar to that of dexamethasone phosphate, which has also been observed to have aggregation-breaking properties. researchgate.netscispace.com
Biotransformation and Degradation Pathways of Betamethasone Phosphate
Enzymatic Hydrolysis and Prodrug Conversion Mechanisms
Betamethasone (B1666872) phosphate (B84403) is a soluble ester prodrug designed for rapid conversion into its pharmacologically active form, betamethasone, upon administration. scienceopen.combayviewrx.com This conversion is a critical step, primarily facilitated by enzymes present in the blood and tissues. The efficiency of this hydrolysis ensures the prompt availability of the active steroid to exert its anti-inflammatory and immunosuppressive effects. researchgate.net
Role of Phosphatase in Betamethasone Phosphate Hydrolysis
The principal mechanism for the conversion of this compound to its active form, betamethasone, is enzymatic hydrolysis mediated by phosphatases. researchgate.net Phosphatases are a ubiquitous group of enzymes that catalyze the cleavage of phosphate esters. researchfloor.orgglobalauthorid.com In the context of this compound, these enzymes cleave the 21-O-phosphate ester bond, releasing the active betamethasone molecule and an inorganic phosphate group. bayviewrx.com This de-esterification process is rapid and efficient, occurring extensively in the blood. scienceopen.comresearchgate.net The high efficiency of phosphatases ensures that this compound has a short duration of action, quickly making the active betamethasone available to target glucocorticoid receptors. scienceopen.com
There are two general mechanisms for phosphatase reactions: a direct hydrolysis where a water molecule directly attacks the phosphate group, and an indirect, two-step mechanism. In the indirect pathway, a nucleophilic residue within the enzyme's active site (such as cysteine or aspartate) first attacks the phosphate group, forming a transient phosphorylated enzyme intermediate. This intermediate is then hydrolyzed by water, releasing the inorganic phosphate and regenerating the enzyme. globalauthorid.com
Kinetics of In Vitro Prodrug Hydrolysis
The rate of hydrolysis of this compound has been studied in various in vitro systems, demonstrating species-specific differences in conversion kinetics. In human and sheep plasma, the hydrolysis of the phosphate prodrug is relatively fast, with a reported half-life of approximately 10 to 12 hours. nih.gov Another study reported a rapid hydrolysis of betamethasone disodium (B8443419) phosphate in rabbit plasma, with a half-life of about 10 minutes. elifesciences.org
Studies using rat plasma have shown a significantly faster rate of hydrolysis. For instance, the in vitro half-life of a similar corticosteroid phosphate prodrug, dexamethasone (B1670325) phosphate, was found to be 1.75 hours in rat plasma, a much faster rate compared to that in sheep and human plasma. nih.gov This highlights the variability in phosphatase activity across different species, which is a crucial consideration in preclinical pharmacokinetic studies.
Table 1: In Vitro Hydrolysis Half-Life of Corticosteroid Phosphate Prodrugs
| Species | Plasma Half-Life | Reference |
|---|---|---|
| Human | 10-12 hours | nih.gov |
| Sheep | 10-12 hours | nih.gov |
| Rabbit | ~10 minutes | elifesciences.org |
| Rat | 1.75 hours* | nih.gov |
Value for Dexamethasone Phosphate, a similar corticosteroid prodrug.
Enzyme Inhibitors for Preventing In Vitro Hydrolysis Artifacts
The rapid enzymatic hydrolysis of this compound in blood samples can lead to analytical challenges, particularly in pharmacokinetic studies where it is necessary to measure both the prodrug and the active drug concentrations accurately. nih.gov The ex vivo conversion of the prodrug can cause an overestimation of the active betamethasone concentration. nih.govelifesciences.org To mitigate this, enzyme inhibitors are added to blood samples immediately after collection to halt phosphatase activity. nih.gov
Sodium arsenate has been identified as a highly effective inhibitor of phosphatase activity for this purpose. nih.govlongdom.org Studies have demonstrated that treating plasma samples with sodium arsenate can completely inhibit the in vitro hydrolysis of betamethasone sodium phosphate to betamethasone. nih.govlongdom.org Other compounds, such as ethylenediaminetetraacetic acid (EDTA), were found to be ineffective at preventing this hydrolysis. nih.govlongdom.org For analytical purposes, a combination of sodium cacodylate and potassium fluoride (B91410) has also been used to stabilize plasma samples and prevent the in vitro degradation of betamethasone sodium phosphate. researchgate.net The use of these inhibitors is critical for obtaining accurate pharmacokinetic profiles of betamethasone and its phosphate prodrug. nih.govresearchgate.net
Microbial and Plant Biotransformation of Betamethasone Derivatives
Beyond its metabolic conversion in humans, betamethasone derivatives are subject to biotransformation by microorganisms and plants. These processes involve various enzymatic reactions that modify the steroid's structure, leading to novel compounds. Such transformations are of interest for generating new, value-added steroid derivatives. nih.gov
Identification of Biotransformed Products
Research into the biotransformation of betamethasone dipropionate, a related ester derivative, has been conducted using plant-based systems. This approach utilizes the natural enzymatic machinery of plants to catalyze reactions on the steroid substrate. scienceopen.comnih.gov
When betamethasone dipropionate was incubated with the leaves of Musa acuminate (banana), an oxidized product named Sananone dipropionate was formed. nih.govresearchgate.net Further biocatalysis of this new compound with M. acuminate resulted in a hydrolyzed and oxidized product, Sananone, as well as a partially hydrolyzed product, Sananone propionate (B1217596). scienceopen.comnih.gov
Incubation of betamethasone dipropionate with the roots of Launaea capitata (dandy) also yielded the biotransformed product Sananone in significant amounts. scienceopen.comnih.govresearchgate.net These studies demonstrate that plant-based systems can perform both oxidation and hydrolysis reactions on the betamethasone scaffold.
Table 2: Products of Plant-Based Biotransformation of Betamethasone Dipropionate
| Organism | Substrate | Biotransformed Product(s) | Reference |
|---|---|---|---|
| Musa acuminate (Banana) leaves | Betamethasone dipropionate | Sananone dipropionate | scienceopen.comnih.gov |
| Musa acuminate (Banana) leaves | Sananone dipropionate | Sananone propionate, Sananone | scienceopen.comnih.gov |
Enzymatic Pathways Involved in Biocatalysis
The biotransformation of betamethasone derivatives by microbial and plant systems is driven by specific enzymatic pathways. The observed reactions, such as hydroxylation, oxidation, and hydrolysis, are catalyzed by various classes of enzymes. nih.govlongdom.org
Microbial transformation is a well-established method for producing valuable steroid analogues, often employing reactions that are chemically challenging. longdom.org Key microbial enzymatic reactions in steroid manufacturing include hydroxylation at various positions (e.g., 9α, 11α, 16α) and dehydrogenation. longdom.org Genera such as Streptomyces are known producers of enzymes capable of these transformations. longdom.orggoogle.com For instance, cytochrome P450 monooxygenases from Streptomyces species are versatile biocatalysts that can hydroxylate a wide range of steroid substrates. researchgate.net
In the context of the identified plant biotransformations, the conversion of betamethasone dipropionate to its oxidized and hydrolyzed products is mediated by endogenous plant enzymes. scienceopen.comnih.gov The formation of Sananone involves oxidation, while the generation of Sananone propionate and Sananone from Sananone dipropionate involves the action of hydrolases or esterases that cleave the propionate ester groups. scienceopen.comnih.gov The metabolic pathways for betamethasone in humans also involve oxidation, specifically 6β-hydroxylation and oxidation of the 11β-hydroxyl group, which points to the general susceptibility of the steroid nucleus to oxidative enzymes like cytochrome P450s. drugbank.comnih.gov
Chemical Degradation Pathways and Stability Research of this compound
The chemical stability of this compound is a critical factor influencing its therapeutic efficacy and shelf-life. Research into its degradation pathways has identified several products and the mechanisms of their formation, particularly under thermal stress. Furthermore, environmental factors such as pH, ionic strength, and the concentration of phosphate ions in solution have been shown to significantly impact the kinetics of its degradation.
Thermal Degradation Products and Mechanisms
When subjected to thermal stress in the solid state, this compound undergoes degradation to form four diastereomers of Betamethasone 17-deoxy-20-hydroxy-21-oic acid. nih.govresearchgate.netresearchgate.net The formation of these degradation products is a complex process.
The proposed mechanism for the formation of these diastereomers involves a key intermediate, betamethasone enol aldehyde. nih.govresearchgate.net This intermediate is believed to be formed first, followed by a hydration step. Subsequently, an intramolecular Cannizzaro reaction occurs, leading to the formation of the four distinct diastereomers of Betamethasone 17-deoxy-20-hydroxy-21-oic acid. nih.govresearchgate.net This mechanistic pathway has been supported by studies involving the intentional conversion of betamethasone enol aldehyde into these four diastereomeric degradants. nih.govresearchgate.net
The identification and characterization of these thermal degradation products have been achieved through a combination of advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments. nih.govresearchgate.netresearchgate.net
| Degradation Product | Formation Mechanism |
| Betamethasone 17-deoxy-20-hydroxy-21-oic acid (four diastereomers) | Formation of betamethasone enol aldehyde intermediate, followed by hydration and an intramolecular Cannizzaro reaction. nih.govresearchgate.net |
Influence of Environmental Factors on Degradation Kinetics
The rate at which this compound degrades is not solely dependent on temperature; it is also significantly influenced by the chemical environment. Key factors affecting its degradation kinetics include the pH of the solution, the ionic strength, and the concentration of phosphate ions. While specific kinetic data for this compound is limited, studies on closely related betamethasone esters, such as Betamethasone Valerate and Betamethasone Dipropionate, provide valuable insights into these influences.
Influence of pH: The stability of betamethasone esters is highly dependent on the pH of the solution. For instance, Betamethasone Valerate exhibits maximum stability in the pH range of 4-5, while Betamethasone Dipropionate is most stable at a pH of 3.5-4.5. nih.govnih.govsemanticscholar.org Outside of these optimal pH ranges, the rate of degradation increases. The degradation of these esters generally follows first-order kinetics. nih.govnih.gov
Influence of Ionic Strength: An increase in the ionic strength of the solution has been shown to decrease the rate of degradation of betamethasone esters. For example, in studies on the photodegradation of Betamethasone-17 Valerate, an increase in the ionic strength of the phosphate buffer resulted in a slower degradation rate. nih.gov This effect is attributed to the deactivation of excited species in the degradation process. nih.gov
Influence of Phosphate Concentration: The concentration of the phosphate buffer itself plays a role in the stability of betamethasone esters. An increase in the phosphate buffer concentration has been observed to inhibit the rate of degradation. nih.govnih.gov This inhibitory effect is likely due to the deactivation of thermally activated species involved in the degradation pathway. nih.gov For instance, the observed first-order rate constant (kobs) for the photodegradation of Betamethasone-17 Valerate at pH 7.5 was found to decrease as the phosphate buffer concentration increased. nih.gov
| Environmental Factor | Influence on Degradation Rate of Betamethasone Esters | Observed Effect on Betamethasone-17 Valerate (Photodegradation at pH 7.5) |
| pH | Dependent on the specific ester; maximum stability in the acidic range. nih.govnih.govsemanticscholar.org | Not specified for this particular study. |
| Ionic Strength | Rate decreases with increasing ionic strength. nih.gov | Rate constant (kobs) decreases with increasing ionic strength. nih.gov |
| Phosphate Concentration | Rate decreases with increasing phosphate concentration. nih.govnih.gov | Rate constant (kobs) decreases from 12.2 to 5.1 x 10-3 min-1 as phosphate concentration increases from 0.05 to 0.2 M. nih.gov |
It is important to note that while these findings for related betamethasone esters provide a strong indication of the stability behavior of this compound, further research is needed to establish its specific degradation kinetic parameters under various environmental conditions.
Structural Elucidation and Computational Modeling of Betamethasone Phosphate
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental to confirming the identity and elucidating the intricate structural details of Betamethasone (B1666872) Phosphate (B84403). Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide complementary information regarding the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Betamethasone Phosphate. While comprehensive spectral data tables are often proprietary, the application of various 1D and 2D NMR experiments is well-documented in the characterization of this molecule and its related compounds. science.govvdoc.pub One-dimensional (1D) techniques like ¹H and ¹³C NMR provide initial information on the proton and carbon environments within the molecule, while ³¹P NMR is specifically used to analyze the phosphate group, a key functional moiety. core.ac.uk
For a more detailed structural assembly, two-dimensional (2D) NMR experiments are employed. science.govvdoc.pub Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, establishing the connectivity of adjacent protons in the steroid backbone. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques collectively allow for the unambiguous assignment of nearly all atoms in the complex steroidal structure. Advanced methods like Diffusion-Ordered NMR Spectroscopy (DOSY) have also been utilized to analyze mixtures containing this compound. researchgate.netresearchgate.net
Table 1: Application of NMR Techniques in the Structural Elucidation of this compound
| NMR Experiment | Purpose in Structural Analysis | Key Findings |
| ¹H NMR | Identifies all unique proton environments and their spin-spin coupling patterns. | Confirms the presence of methyl, methylene, and methine protons across the steroid rings and side chain. |
| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environments (e.g., C=O, C-O, C-F, CH₃, CH₂, CH). | Verifies the carbon skeleton, including the carbonyl carbons, the carbon bearing the fluorine atom, and the carbons of the phosphate ester side chain. |
| ³¹P NMR | Specifically probes the phosphorus nucleus of the phosphate group. core.ac.uk | Confirms the presence and chemical environment of the phosphate ester, which is critical for identifying the compound. core.ac.uk |
| 2D COSY | Maps the J-coupling correlations between neighboring protons. science.gov | Establishes the spin systems within each ring of the steroid nucleus, tracing the proton connectivity. |
| 2D HSQC/HMBC | Correlates protons to their directly bonded carbons (HSQC) and to carbons 2-3 bonds away (HMBC). science.gov | Allows for the complete and unambiguous assignment of the ¹H and ¹³C chemical shifts and confirms the overall molecular structure, including the position of the phosphate group. |
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to confirm the presence of key functional groups in this compound by identifying their characteristic vibrational frequencies. The FT-IR spectrum provides a molecular fingerprint, corroborating the structural information obtained from NMR. Specific absorption bands confirm the integrity of the steroid's core structure and the presence of the phosphate ester side chain.
Studies have identified several characteristic peaks for Betamethasone Sodium Phosphate. A broad band around 3417 cm⁻¹ corresponds to the stretching of free hydroxyl (-OH) groups. researchgate.net The C=O stretching vibrations for the carbonyl groups in the steroid ring and side chain are observed at approximately 1717 and 1658 cm⁻¹. science.gov Additionally, peaks corresponding to the C-O stretch of the primary and secondary hydroxyl groups appear around 1047 cm⁻¹ and 1093 cm⁻¹, respectively. researchgate.net
Table 2: Key FT-IR Absorption Bands for this compound and Related Structures
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| ~3417 | O-H stretching (free hydroxyl groups) | researchgate.net |
| ~2941 | O-H stretching | researchgate.net |
| ~1717 | C=O stretching (carbonyl group in the side chain) | science.gov |
| ~1658 | C=O stretching (ketonic group in ring A) | science.gov |
| ~1173 / ~1086 | Asymmetric and symmetric C-O stretching | science.gov |
| ~1093 | C-O stretching (secondary hydroxyl) | researchgate.net |
| ~1047 | C-O stretching (primary hydroxyl) | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
X-ray Crystallography Studies
X-ray Crystallography provides definitive information about the solid-state structure of a compound, including its three-dimensional arrangement, bond lengths, bond angles, and crystal packing. Betamethasone Sodium Phosphate can exist in both crystalline and amorphous forms.
An amorphous solid form, obtained through processes like spray drying, lacks long-range molecular order and is characterized by a broad, diffuse peak in its X-ray powder diffraction (XRPD) pattern. science.gov In contrast, a specific crystalline form of Betamethasone Sodium Phosphate has been identified and characterized by its distinct XRPD pattern. ntu.edu.sg This crystalline solid exhibits a series of sharp, characteristic absorption peaks at specific 2θ angles, indicating a highly ordered, repeating arrangement of molecules in the crystal lattice. ntu.edu.sg The analysis of these diffraction patterns is crucial for controlling the physical properties of the solid drug substance.
Table 3: X-ray Powder Diffraction (XRPD) Data for Crystalline Betamethasone Sodium Phosphate
| 2θ Angle (°) | Relative Intensity (%) | Reference |
| 4.430 ± 0.2 | 39.4 | |
| 5.237 ± 0.2 | 100.0 | |
| 6.065 ± 0.2 | 12.1 | |
| 7.339 ± 0.2 | - | |
| 7.733 ± 0.2 | - | |
| 8.525 ± 0.2 | - | |
| 10.149 ± 0.2 | 10.8 | |
| 11.778 ± 0.2 | 16.2 | |
| 14.372 ± 0.2 | 8.3 | |
| 17.624 ± 0.2 | 2.5 | |
| Note: Additional characteristic peaks have also been reported at other 2θ values. |
Computational Chemistry and Theoretical Modeling
Computational chemistry serves as a powerful complement to experimental data, offering insights into the structural, electronic, and energetic properties of this compound at the atomic level. These theoretical models help to rationalize experimental findings and predict molecular behavior.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using the B3LYP functional, are employed to determine the lowest energy conformation (optimized molecular geometry). core.ac.ukscience.gov These calculations provide precise theoretical values for bond lengths, bond angles, and torsional angles. core.ac.uk
Furthermore, DFT is used to predict vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to provide a reliable assignment of the observed vibrational bands. science.gov The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), also provides valuable information about the molecule's reactivity and electronic properties.
Table 4: Applications of DFT in the Analysis of this compound
| DFT Application | Information Obtained | Significance |
| Geometry Optimization | Calculation of the most stable 3D structure, including bond lengths and angles. core.ac.uk | Provides a theoretical model of the molecule's shape and conformation, complementing crystallographic data. |
| Vibrational Frequency Calculation | Prediction of theoretical infrared and Raman spectra. science.gov | Aids in the definitive assignment of experimental vibrational bands to specific molecular motions. |
| Conformational Energy Analysis | Determination of the relative energies of different molecular conformations. core.ac.uk | Helps to understand the molecule's flexibility and the most likely shapes it will adopt. |
| Frontier Orbital Analysis (HOMO/LUMO) | Calculation of electronic properties related to reactivity. | Offers insights into the regions of the molecule most likely to participate in chemical reactions. |
Semi-empirical methods, which are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data, offer a computationally less intensive approach to studying molecular properties. These methods are particularly useful for analyzing larger molecules like this compound and for modeling reaction dynamics.
The semi-empirical PM3 method has been specifically used to perform geometry optimizations for reactants, products, and transition states involved in the degradation pathways of Betamethasone Sodium Phosphate. Such calculations are critical for understanding the energetics and mechanisms of chemical reactions, providing insights into the electronic properties and stability of the molecule and its potential intermediates. science.gov
Table 5: Role of Semi-Empirical Methods in Studying this compound
| Method Type | Application | Key Insights |
| PM3 | Geometry optimization of reactants, products, and transition states in degradation studies. | Elucidates the reaction coordinates and energetic barriers for degradation pathways. |
| General MO Methods | Calculation of electronic properties and relating them to reactivity. science.govntu.edu.sg | Provides a rapid assessment of electronic structure to predict chemical behavior. |
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complex molecules like steroids, which possess multiple rotatable bonds and a flexible ring system, this analysis is crucial for identifying low-energy, valid conformers.
Experimental studies using solid-state nuclear magnetic resonance (NMR) have provided significant insights into the conformational properties of betamethasone. A study using {1H}13C cross-polarization/magic angle spinning (CP/MAS) NMR spectroscopy revealed that betamethasone (BMS) exhibits multiplet patterns in its 13C signals. nih.gov This finding indicates the presence of multiple ring conformations in the solid state, a characteristic that distinguishes it from some non-fluorinated steroid analogues like prednisolone (B192156) (PRD), which show only singlet patterns implying a single conformation. nih.gov Further research has confirmed that fluorinated steroids, such as betamethasone, adopt steroidal ring conformations that are distinct from their non-fluorinated counterparts. researchgate.netresearchgate.net
Computational approaches complement these experimental findings. Modeling techniques are employed to explore the conformational space and optimize the geometry of the molecule. mdpi.comnsf.gov For instance, computational modeling has been utilized to optimize the geometry and placement of a biodegradable ocular implant designed for the sustained delivery of this compound, demonstrating the practical application of geometric optimization in drug delivery systems.
Mullikan Charge Distribution Analysis
Mulliken population analysis is a method in computational chemistry for estimating the partial atomic charges within a molecule. wikipedia.org This analysis provides a way to characterize the electron charge distribution and is frequently used as a variable in the development of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.orgasianjpr.com The method partitions the total electron population, derived from a linear combination of atomic orbitals (LCAO) calculation, among the constituent atoms. uni-muenchen.de
While a specific Mulliken analysis for this compound is not detailed in the available literature, studies on its diastereomer, dexamethasone (B1670325), illustrate the application of this technique. Quantum chemical computations on dexamethasone, using methods like Density Functional Theory (DFT), have included Mulliken population analysis to investigate atomic charges and the distribution of natural atomic charges, which can reflect intramolecular interactions such as hydrogen bonding. researchgate.net Such an analysis for this compound would similarly reveal how the introduction of the phosphate group at the C21 position alters the electronic distribution across the steroid scaffold compared to the parent betamethasone molecule. It is important to note that Mulliken charges are known to be highly dependent on the choice of the basis set used in the calculation, which is a key consideration when interpreting the results. wikipedia.orguni-muenchen.de
Molecular Docking Simulations
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. uva.es For this compound, the relevant biological target is the glucocorticoid receptor (GR). It is important to note that this compound is a prodrug that is rapidly hydrolyzed in the body to its active form, betamethasone. nih.gov Therefore, molecular docking studies are typically performed using the betamethasone structure to understand its interaction with the GR.
These simulations utilize the three-dimensional crystal structure of the receptor's ligand-binding domain (LBD). A commonly used crystal structure for docking glucocorticoids is that of the human GR in complex with dexamethasone, identified by the Protein Data Bank (PDB) ID: 1M2Z. nih.govasianpubs.org
Binding Affinity Prediction with Glucocorticoid Receptors
Betamethasone is a known agonist of the glucocorticoid receptor, meaning it binds to the receptor and activates it, leading to a physiological response. drugbank.comapexbt.com Molecular docking simulations can provide a "docking score" or an estimated binding energy (often in kcal/mol), which serves as a prediction of the binding affinity between the ligand and the receptor.
Studies on a range of glucocorticoids have established that the binding forces responsible for the interaction with the GR are predominantly hydrophobic in nature. ersnet.org Consequently, a good correlation often exists between the lipophilicity of the ligand and its relative binding affinity (RBA) for the glucocorticoid receptor. ersnet.org While specific computationally predicted binding affinities for betamethasone are not consistently reported across studies, the general principle holds that its potent anti-inflammatory activity is a direct result of its high affinity for the GR. This high affinity allows it to effectively compete with endogenous glucocorticoids and modulate gene expression. drugbank.com
Ligand-Protein Interaction Analysis
The binding of betamethasone within the ligand-binding domain (LBD) of the glucocorticoid receptor is stabilized by a network of specific non-covalent interactions with amino acid residues lining the binding pocket. The LBD itself is composed of multiple alpha-helices that fold to create this pocket. nih.govnih.gov
Docking studies of closely related glucocorticoids, such as beclomethasone (B1667900) derivatives, into the GR LBD (PDB: 1M2Z) reveal key interactions that are likely conserved for betamethasone. These studies highlight the formation of crucial hydrogen bonds with residues such as asparagine (Asn) at position 564, glutamine (Gln) at position 570, and arginine (Arg) at position 611. asianpubs.org For example, the hydroxyl group at C-11 and the carbonyl group at C-3 on the steroid are common hydrogen bond participants. nih.gov In addition to hydrogen bonding, hydrophobic and van der Waals interactions with surrounding hydrophobic residues within the pocket are critical for the stable binding and high affinity of the ligand. ersnet.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Lipophilicity Studies
Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery for developing mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netmdpi.com Lipophilicity, a measure of a compound's ability to dissolve in fats or lipids, is a critical physicochemical parameter used in QSAR modeling, as it influences a drug's absorption, distribution, and ability to cross biological membranes. researchgate.net
The lipophilicity of betamethasone and its derivatives, including betamethasone disodium (B8443419) phosphate, has been systematically evaluated using experimental methods like reversed-phase high-performance thin-layer chromatography (RP-HPTLC). researchgate.netptfarm.pl In these studies, a lipophilicity parameter (RMW), which is the retention factor (RM) extrapolated to pure water, is determined. ptfarm.pl These experimental values are often compared with theoretical partition coefficients (logP) calculated by various computational programs. researchgate.netptfarm.plresearchgate.net
A study comparing these values for betamethasone and its esters found that betamethasone disodium phosphate is significantly less lipophilic than betamethasone and its other ester derivatives, as expected due to the ionizable phosphate group. ptfarm.pl The methanol-water mixture was identified as the most suitable mobile phase for reliably determining the chromatographic lipophilicity parameters for these compounds. researchgate.netptfarm.plresearchgate.net The data generated from these studies are valuable for building QSAR models to predict the behavior and activity of other related steroid compounds. ptfarm.pl
Table 1: Comparison of Experimental and Computationally Calculated Lipophilicity Parameters for Betamethasone and Betamethasone Disodium Phosphate This table compiles data from a study by Dołowy et al., where RMW is the experimental lipophilicity parameter from RP-HPTLC on an RP-18WF254 plate with a methanol-water mobile phase, and logP values are computationally predicted.
| Compound | Experimental RMW (±SD) ptfarm.pl | Calculated logP (AlogPs) ptfarm.pl | Calculated logP (AClogP) ptfarm.pl | Calculated logP (KOWWIN) ptfarm.pl | Calculated logP (XlogP3) ptfarm.pl |
|---|---|---|---|---|---|
| Betamethasone | 2.100 (± 0.280) | 1.83 | 1.97 | 2.16 | 2.01 |
| Betamethasone Disodium Phosphate | 0.144 (± 0.219) | 1.29 | -1.92 | -1.61 | -1.84 |
Advanced Analytical Techniques in Betamethasone Phosphate Research
Chromatographic Method Development and Validation
Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds. In the context of betamethasone (B1666872) phosphate (B84403), various chromatographic techniques have been developed and validated to meet specific research and quality control needs.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purity assessment of betamethasone phosphate. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.
Several studies have detailed the development and validation of RP-HPLC methods for this compound. For instance, a method for the simultaneous analysis of betamethasone sodium phosphate and ofloxacin (B1677185) in eye drops utilized a mobile phase of water and acetonitrile (B52724) (30:70 v/v) with pH adjusted to 2.0. ijpacr.com The separation was achieved on a Shim-pack XR ODS II column with UV detection at 247 nm, yielding a retention time of 7.06 ± 0.038 minutes for betamethasone sodium phosphate. ijpacr.com Another study for the simultaneous determination of betamethasone dipropionate and calcipotriol (B1668217) monohydrate optimized a mobile phase of phosphate buffer (pH 3.0) and ethanol (B145695) (45:55 v/v) with a Dikma Endeversil C18 ODS column. iajps.com
For the analysis of betamethasone disodium (B8443419) phosphate in injectable and ophthalmic solutions, an HPLC method was developed using a mobile phase of an aqueous-methanol (50:50) solution containing 0.01M KH2PO4. scispace.com The analysis was performed on a Silica X10 column with UV detection at 254 nm. scispace.com These methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision to ensure they are suitable for routine quality control. scholarsresearchlibrary.com
Table 1: Examples of HPLC Methods for this compound Analysis
| Analyte(s) | Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Retention Time (this compound) | Reference |
|---|---|---|---|---|---|---|
| Betamethasone sodium phosphate and Ofloxacin | Shim-pack XR ODS II (150 mm x 3 mm, 5 µm) | Water:Acetonitrile (30:70 v/v), pH 2.0 | 1 ml/min | UV at 247 nm | 7.06 ± 0.038 min | ijpacr.com |
| Betamethasone dipropionate and Calcipotriol monohydrate | Dikma Endeversil C18 ODS (2.1 x 150mm, 3.0 μm) | Phosphate buffer (pH 3.0):Ethanol (45:55 v/v) | 0.3 ml/min | UV at 254 nm | N/A (Betamethasone dipropionate at 5.148 min) | iajps.com |
| Betamethasone disodium phosphate | Silica X10 (30cm x 4mm) | Aqueous-Methanol (50:50) with 0.01M KH2PO4 | 1 ml/min | UV at 254 nm | Not specified | scispace.com |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Detection
For detecting very low concentrations of this compound and its metabolites in biological fluids, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC improves upon HPLC by using smaller particle sizes in the column, which enhances resolution, sensitivity, and speed of analysis. nih.gov
A sensitive UPLC-MS/MS method was validated for the simultaneous determination of betamethasone sodium phosphate (BSP), betamethasone dipropionate (BDP), and their metabolites in human plasma. nih.govnih.gov This method demonstrated high sensitivity, with a linear calibration curve for BSP ranging from 2.525 × 10⁻⁹ to 403.9 × 10⁻⁹ mol·dm⁻³. nih.govnih.gov The chromatographic separation for BSP was performed on a Luna C18 (2) column. nih.govnih.gov Another study highlighted the use of the Arc Premier System with an XSelect Premier HSS T3 Column to improve the recovery and peak shape of steroid phosphates, which are known to adsorb to metal surfaces in the LC flow path. This system allowed for a lower limit of quantitation of 1 ng/mL.
LC-MS(n) for Degradant Identification and Structural Elucidation
Liquid chromatography combined with multi-stage mass spectrometry (LC-MS(n)) is a powerful tool for identifying and structurally elucidating unknown impurities and degradation products of this compound. rsc.org This technique allows for the fragmentation of ions in the mass spectrometer, providing valuable structural information.
Forced degradation studies are often conducted to intentionally degrade the drug substance under stress conditions such as heat, light, acid, and base. The resulting degradants are then analyzed by LC-MS(n). researchgate.net In one such study, four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid were identified as degradants of betamethasone sodium phosphate when subjected to heat in the solid state. researchgate.netcolab.ws The structural elucidation was achieved through a combination of LC-MS(n) (where n=1-3) and NMR experiments. researchgate.netcolab.ws Another study used LC-MS(n) to identify three isomeric degradants of betamethasone sodium phosphate that were formed due to a D-homoannular ring expansion of the steroid core structure. researchgate.netdntb.gov.ua This approach, which combines LC-MS(n) with mechanism-based stress studies, is highly effective for elucidating degradation pathways. rsc.org
Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) for Lipophilicity Parameter Determination
Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) is a rapid and cost-effective technique used to determine the lipophilicity of compounds. Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
The lipophilicity (expressed as RMW values) of betamethasone and its derivatives, including betamethasone disodium phosphate, has been determined using RP-HPTLC. ptfarm.plnih.govresearchgate.netresearchgate.net In these studies, various stationary phases (RP-2F254, RP-8F254, RP-18WF254) and mobile phases (methanol-water, dioxane-water, and acetonitrile-water mixtures) were used. ptfarm.plnih.govresearchgate.net The methanol-water mixture was found to be the most suitable mobile phase for obtaining reliable lipophilicity parameters. ptfarm.plnih.govresearchgate.net The experimentally determined lipophilicity values are often compared with computationally calculated logP values. ptfarm.plnih.gov
Table 2: RP-HPTLC Systems for Lipophilicity Determination of this compound
| Compound | Stationary Phases | Mobile Phases | Key Finding | Reference |
|---|---|---|---|---|
| Betamethasone disodium phosphate and related compounds | RP-2F254, RP-8F254, RP-18WF254 | Methanol-water, Dioxane-water, Acetonitrile-water | Methanol-water mixture provided the most reliable lipophilicity parameters. | ptfarm.plnih.govresearchgate.net |
Mass Spectrometry Applications in this compound Research
Mass spectrometry (MS) is an indispensable tool in this compound research, often coupled with liquid chromatography. It provides crucial information on molecular weight and structure.
Applications of MS in this field are diverse and include:
Quantitative Analysis : Tandem mass spectrometry (MS/MS) is used for the highly sensitive and selective quantification of this compound and its metabolites in biological matrices like plasma and urine. nih.govnih.govresearchgate.netakjournals.comscispace.comresearchgate.netnih.gov The multiple reaction monitoring (MRM) mode is typically used for this purpose, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.govakjournals.com
Structural Elucidation of Degradants : As discussed in the LC-MS(n) section, multi-stage mass spectrometry is vital for identifying unknown degradation products by analyzing their fragmentation patterns. rsc.orgresearchgate.netcolab.wsdntb.gov.ua This "molecular fingerprinting" helps in proposing degradation pathways. rsc.orgresearchgate.net
Metabolite Identification : MS is used to identify the metabolites of this compound in vivo, which is essential for understanding its pharmacokinetic profile. nih.govnih.gov
Bioequivalence Studies : LC-MS/MS methods are the gold standard for bioequivalence studies, comparing the pharmacokinetic profiles of different formulations of a drug. nih.govakjournals.comscispace.comresearchgate.net
For example, a study quantifying betamethasone in human plasma used electrospray ionization in the positive mode (ESI+) and monitored the transition of protonated molecular ions to their daughter fragments. akjournals.com
Sample Preparation Strategies for Research Applications
Effective sample preparation is a critical step before instrumental analysis, especially for complex biological matrices like plasma or urine. The goal is to remove interfering substances and concentrate the analyte of interest. The two most common techniques for this compound and its related compounds are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids. For the analysis of betamethasone and its esters in plasma, LLE has been successfully employed. nih.govresearchgate.netscispace.comresearchgate.netscielo.br One method used a mixture of ether and n-hexane (4:1 v/v) for the extraction of betamethasone dipropionate and its metabolites from human plasma. nih.gov Another study used diisopropyl ether for the extraction of betamethasone from plasma samples. researchgate.net
Solid-Phase Extraction (SPE) : SPE is a more modern and often more efficient technique than LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. SPE was the chosen method for extracting the more polar betamethasone sodium phosphate from human plasma. nih.govnih.govresearchgate.net Oasis HLB cartridges are commonly used for the SPE of glucocorticoids from plasma. camelsandcamelids.com In one validated method, SPE was used for this compound with a C18 cartridge, followed by LC-MS/MS analysis. researchgate.netnih.gov
The choice between LLE and SPE depends on the specific analyte, the matrix, and the required sensitivity and selectivity of the assay.
Table 3: Sample Preparation Techniques for this compound
| Technique | Analyte | Matrix | Details | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Betamethasone sodium phosphate (BSP) | Human Plasma | Used for sample preparation of BSP prior to UPLC-MS/MS analysis. | nih.govnih.gov |
| Liquid-Liquid Extraction (LLE) | Betamethasone (BET) and Betamethasone Acetate (B1210297) (BA) | Human Plasma | Used prior to LC-MS/MS analysis. | researchgate.netnih.gov |
| Solid-Phase Extraction (SPE) | This compound (BP) | Human Plasma | C18 cartridge used for extraction prior to LC-MS/MS. | researchgate.netnih.gov |
| Liquid-Liquid Extraction (LLE) | Betamethasone | Human Plasma | Extraction with ethyl acetate. | scispace.comresearchgate.net |
Supramolecular Chemistry and Advanced Material Interactions of Betamethasone Phosphate
Interactions with Surfactants and Polymer Systems
The interplay between betamethasone (B1666872) phosphate (B84403), surfactants, and polymers is a key area of research, particularly in the formulation of stable and effective emulsions.
In oil-in-water (O/W) emulsions, betamethasone phosphate has been studied as an interfacial intercalation species. mdpi.com It is thought to interdigitate with the alkyl chains and polar head groups of surfactants like Tween 80 at the oil-water interface. mdpi.com This interaction is influenced by the compound's log p value of 1.8, which suggests a likelihood of entrainment within bilayered vesicular carriers. nih.gov
The adsorption of betamethasone disodium (B8443419) phosphate onto polymer surfaces, such as ethylcellulose latex, has also been investigated. nih.gov Electrokinetic studies reveal that the electrophoretic mobility of the polymer particles becomes more negative as the concentration of betamethasone disodium phosphate increases, indicating adsorption of the negatively charged drug species onto the particles. nih.gov This adsorption is further confirmed by spectrophotometric analysis and is influenced by factors such as pH and ionic strength. nih.gov Specifically, the adsorbed amount increases with ionic strength due to the screening of charges on both the particle and the drug. nih.gov
Research has also explored the effect of including betamethasone-21-phosphate in emulsions stabilized with Tween 80. mdpi.com Studies indicate that at concentrations up to 0.65 mM, the inclusion of the drug does not cause significant large-scale changes in emulsion size or size distribution. mdpi.com
The rheological properties of emulsions containing this compound are critical for their stability and performance. Studies have investigated the impact of adding acrylate (B77674) polymers, such as Carbopol® 971P and 974P, to O/W emulsions containing betamethasone 21-phosphate and stabilized by Tween 80. mdpi.comnih.gov These polymers act as emulsion stabilizers. mdpi.com The consistency of these emulsions is a key parameter, and it has been found that certain polymers can lead to increased droplet creaming and coalescence, which is linked to their capacity to lower surface tension. nih.gov The rheological behavior of hydrogel precursor solutions containing this compound has also been characterized, noting a thinning shear response and a rapid recovery time of less than 10 seconds. nih.gov The study of the rheology of such supramolecular hydrogels is crucial for understanding their potential in various applications, as it can be tuned to optimize performance. mdpi.com
Interfacial Intercalation and Adsorption Behavior in Emulsions
Encapsulation and Hybrid Material Formation for Mechanistic Studies
To enhance its therapeutic potential and study its release mechanisms, this compound has been incorporated into various advanced materials, including layered double hydroxides, liposomes, polymeric micelles, and even red blood cells.
Betamethasone sodium phosphate has been successfully intercalated into layered double hydroxide (B78521) (LDH) nanohybrids. researchgate.net This process involves a co-assembly between the this compound anions and LDH single-layer nanosheets. researchgate.net The resulting nanohybrids can then be further encapsulated, for instance, within liposomes, to create multicomponent nanocomposites. researchgate.net These hybrid materials exhibit excellent dispersion and stability in aqueous solutions and offer improved sustained-release performance. researchgate.net The release kinetics from these LDH-based systems can be described by pseudo-second-order models, with intraparticle diffusion being the rate-limiting step. researchgate.net The surface of LDHs can be modified with surfactants to enhance the adsorption of molecules that would not otherwise be adsorbed, a phenomenon known as adsolubilization. researchgate.net
Encapsulation of betamethasone and its derivatives within liposomes and polymeric micelles is a widely researched strategy for creating controlled-release formulations.
Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and lipophilic drugs. nih.gov For instance, betamethasone sodium phosphate-intercalated LDH nanohybrids have been encapsulated in liposomes composed of lecithin (B1663433) and cholesterol. researchgate.net This dual encapsulation strategy has been shown to enhance water dispersibility and sustain the release of the drug. researchgate.net Liposome-encapsulated betamethasone has demonstrated effectiveness in increasing the uptake and stability of the drug in specific environments. researchgate.net
Polymeric micelles, formed from the self-assembly of amphiphilic block copolymers, are another promising platform for the delivery of poorly soluble drugs. nih.gov this compound has been encapsulated in polymeric nanoparticles to create "stealth nanosteroids". nih.gov These nanoparticles, made from biocompatible and biodegradable polymers like PLGA/PLA and PEG-block-PLGA/PLA copolymers, can accumulate at sites of inflammation and provide sustained anti-inflammatory activity. nih.govjst.go.jp Research has shown that polymeric micelles can solubilize poorly soluble drugs in their core and control their release. nih.gov For example, inulin-grafted stearate (B1226849) has been synthesized to form polymeric micelles for the targeted delivery of betamethasone. researchgate.net These drug-loaded micelles have shown a spherical morphology with mean diameters around 60 to 130 nm depending on the drug loading. researchgate.net
A novel approach for achieving sustained release involves encapsulating this compound into autologous erythrocytes (red blood cells). nih.govnih.gov This is typically achieved using a hypotonic preswelling method, which allows the drug to be loaded into the red blood cells. nih.govnih.gov Studies have successfully loaded this compound into rat autologous erythrocytes, achieving a loading amount of approximately 2.5 mg/mL of cells. nih.govnih.gov
The resulting drug-loaded erythrocytes exhibit morphology and osmotic fragility similar to that of native red blood cells and maintain a significant portion of their Na+/K+-ATPase activity. nih.govnih.gov In vivo studies have demonstrated that these loaded cells can circulate in the plasma for over nine days, with the release of this compound lasting for more than seven days. nih.govnih.gov This method offers a promising platform for a sustained-releasing delivery system. nih.gov The encapsulated drug, a nonpenetrating prodrug, is dephosphorylated by enzymes within the erythrocyte and then gradually released from the cell. mdpi.com
Interactive Data Table: Characteristics of this compound Encapsulation Systems
| Delivery System | Components | Key Findings | Reference |
| LDH Nanohybrid | Betamethasone sodium phosphate, MgAl-LDH | Successful intercalation, forms stable nanohybrids. | researchgate.net |
| Liposome-Coated LDH | BMP-LDH nanohybrids, Lecithin, Cholesterol | Excellent water re-dispersity, enhanced sustained-release. Release follows pseudo-second-order kinetics. | researchgate.net |
| Polymeric Micelles | Inulin-grafted stearate, Betamethasone | Spherical morphology, mean diameter 60-130 nm. Sustained release over 24 hours. | researchgate.net |
| Autologous Erythrocytes | This compound, Rat red blood cells | Loading of ~2.5 mg/mL cells. Circulation for >9 days, release for >7 days. | nih.govnih.gov |
Encapsulation within Liposomes and Polymeric Micelles for Controlled Release Research
Prodrug Design Principles Focusing on Enhanced Physicochemical Properties
This compound is a classic and highly effective example of a prodrug designed to overcome the physicochemical limitations of its parent compound, betamethasone. drugbank.comnih.govnih.gov The primary challenge with betamethasone is its poor water solubility, which complicates the preparation of aqueous formulations for parenteral and other routes of administration. nih.govresearchgate.net The strategic addition of a phosphate group via esterification is a cornerstone of prodrug design aimed at enhancing aqueous solubility and, consequently, bioavailability. nih.govresearchgate.net
The fundamental principle behind this design is the conversion of a neutral, hydrophobic molecule into a highly polar, ionizable one. nih.gov this compound, as a phosphomonoester, can be formulated as a sodium salt (betamethasone sodium phosphate), which is highly soluble in water. nih.govcymitquimica.com For instance, the aqueous solubility of the phosphate prodrug is approximately 1500 times greater than that of the parent compound, betamethasone. orientjchem.org This dramatic increase in solubility allows for the creation of stable, concentrated aqueous solutions. nih.govnih.gov In the body, this soluble ester prodrug is designed to be rapidly hydrolyzed by ubiquitous enzymes, such as alkaline phosphatases, to release the active betamethasone and an inorganic phosphate. drugbank.comnih.govnih.gov The rate of release of the active steroid from this type of prodrug is primarily controlled by its physicochemical properties, which influence its absorption and subsequent enzymatic conversion. nih.gov
Beyond this primary prodrug strategy, the physicochemical properties of this compound are further modulated through its interaction with advanced materials and supramolecular systems. These approaches create sophisticated delivery platforms that offer enhanced control over the drug's release profile and stability.
Encapsulation in Polymeric Nanoparticles
One advanced strategy involves the encapsulation of this compound within biodegradable polymeric nanoparticles. This technique serves to protect the drug, control its release, and potentially target it to specific sites. nih.gov Materials like chitosan (B1678972), alginate, and poly(lactic-co-glycolic acid) (PLGA) have been extensively studied for this purpose. nih.govlongdom.orgmdpi.com
For example, nanoparticles composed of chitosan and sodium alginate have been developed to create a nanoreservoir system for betamethasone sodium phosphate. longdom.orglongdom.org The formation of these nanoparticles via ionotropic gelation allows for the efficient entrapment of the water-soluble drug. The physicochemical characteristics of these nanoparticles, such as particle size, surface charge (zeta potential), and encapsulation efficiency, are critical parameters that can be tuned by altering formulation conditions like the pH of the polymer solution and the concentration of polymers and cross-linkers. longdom.org In one study, chitosan nanoparticles loaded with betamethasone sodium phosphate (BSP) exhibited a mean particle diameter of around 130 nm and a spherical shape. nih.gov The high affinity between the drug and the polymer contributed to a high entrapment efficiency. nih.gov These systems often demonstrate a biphasic release pattern: an initial burst release followed by a sustained release over an extended period, which can last from 24 to 72 hours depending on the specific formulation. longdom.orglongdom.org
| Nanoparticle System | Key Formulation Parameters | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation/Loading Efficiency (%) | Key Findings | Reference(s) |
| Chitosan-Sodium Alginate Nanoparticles | pH of chitosan, concentrations of alginate, CaCl₂, chitosan, and drug | 16.8 - 692 | +18.49 to +29.83 | Up to 64% (Encapsulation) | Release sustained over 24-72 hours; good stability upon storage. | longdom.orglongdom.org |
| Chitosan Nanoparticles (cross-linked with malic acid) | Drug-polymer ratio | ~130 | Not specified | 79.7% (Entrapment), 24.3% (Loading) | Showed sustained drug release for 48 hours following zero-order kinetics. | nih.gov |
| Poly(d,l-lactic/glycolic acid) (PLGA) Nanoparticles | Polymer composition | Not specified | Not specified | Not specified | Encapsulation in PLGA and PEG-modified PLGA-PLA nanoparticles investigated for prolonged action. | mdpi.com |
Incorporation into Hydrogel Matrices
Hydrogels represent another important class of advanced materials used to control the release of this compound. These three-dimensional, cross-linked polymer networks can absorb large amounts of water while remaining insoluble, making them ideal carriers for water-soluble drugs. researchgate.netheraldopenaccess.us Polysaccharides like carrageenan, sodium alginate, and gellan gum are often used due to their biocompatibility and biodegradability. researchgate.netsid.iraccscience.com
In one study, interpenetrating polymer network (IPN) hydrogel beads made from carrageenan and sodium alginate were used to load betamethasone derivatives, including the highly water-soluble betamethasone disodium phosphate. researchgate.netsid.ir The drug was loaded simultaneously during the formation of the hydrogel network. The loading efficiency was found to be highly dependent on the pH and temperature of the preparation media, with a maximum loading of 91% achieved under optimized conditions. researchgate.netsid.ir A key advantage of this system was the release of the drug without a significant initial burst effect, indicating a well-controlled release mechanism. researchgate.netsid.ir In other research, 3D-bioprinted composite hydrogels of gellan gum and polyethyleneimine loaded with betamethasone sodium phosphate were developed, demonstrating both controlled, sustained release and good mechanical strength. accscience.com
| Hydrogel System | Key Components | Loading Efficiency (%) | Release Characteristics | Key Findings | Reference(s) |
| Carrageenan-Sodium Alginate (Caralgi) Beads | Carrageenan, Sodium Alginate | Up to 91% (for betamethasone acetate) | No burst effect; pH-sensitive swelling. | No major difference in loading/release was found when using the highly soluble betamethasone disodium phosphate. | researchgate.netsid.ir |
| Sodium Alginate-g-(QCL-co-HEMA) | Sodium Alginate, QCL, HEMA | Drug loaded by immersion | Controlled release over 8 hours. | Release mechanism involves both diffusion and polymer chain relaxation. | mdpi.com |
| Gellan Gum-Polyethyleneimine (GG-PEI) | Gellan Gum, Polyethyleneimine, Citric Acid (crosslinker) | Not specified | Controlled and sustained release. | 3D-bioprinted hydrogel showed good transparency and mechanical strength. | accscience.com |
Novel Inorganic-Organic Hybrid Systems
More recently, highly advanced materials such as metal-organic frameworks (MOFs) and other inorganic-organic hybrid nanoparticles (IOH-NPs) have emerged as novel platforms for drug delivery. researchgate.netresearchgate.netacs.org These materials are characterized by high porosity and tunable surface functionalities. acs.org
IOH-NPs have been developed by combining zirconyl cations with this compound as the anionic drug component. researchgate.net This method results in the formation of stable nanoparticles with hydrodynamic diameters in the range of 30-40 nm and excellent colloidal stability. researchgate.net These systems can also incorporate other functional molecules, such as fluorescent dyes, for theranostic applications. researchgate.netresearchgate.net The modification of MOF or IOH-NP surfaces, for instance with phosphate-functionalized polyethylene (B3416737) glycol (PEG), can further enhance colloidal stability and create redispersible solid materials, which is a significant advantage for storage and clinical translation. nih.gov
These multi-tiered design strategies—from the initial chemical modification of the parent drug to create a soluble prodrug, to the subsequent incorporation of this prodrug into sophisticated supramolecular and material systems—illustrate the advanced principles used to precisely tailor the physicochemical properties of this compound for optimized performance.
Preclinical Mechanistic Investigations of Betamethasone Phosphate in Biological Systems
In Vitro Cellular Response Studies
Impact on Neural Stem Cell (NSC) Transcriptome and Differentiation (e.g., Proliferation, Neuronal, Glial, Oligodendrocyte Differentiation)
Betamethasone (B1666872) phosphate (B84403) exposure prompts significant, sex-specific alterations to the transcriptome of murine neural stem cells (NSCs) derived from the embryonic cerebral cortex. nih.gov In vitro studies reveal that a 4-hour exposure to betamethasone differentially regulates a substantial number of genes. nih.gov Specifically, in female NSCs, 576 genes were differentially regulated, while the same number of genes were altered in male NSCs. nih.gov These transcriptional changes translate to distinct biological responses, including differences in cell proliferation and differentiation into glial and oligodendrocyte lineages. nih.govresearchgate.net
Further investigation into the functional consequences shows that while both betamethasone and dexamethasone (B1670325) can reduce oligodendrocyte differentiation when NSCs are exposed as progenitors, their effects diverge when exposure occurs during the differentiation process. oup.comresearchgate.netnih.gov Under these conditions, betamethasone was found to increase only oligodendrocyte differentiation, whereas dexamethasone promoted both oligodendrocyte and neuronal maturation. oup.comnih.govresearchgate.net Notably, unlike dexamethasone, betamethasone did not significantly decrease the rate of NSC proliferation over a 72-hour period. oup.comresearchgate.net
Ingenuity Pathway Analysis of the transcriptomic data identified unique and overlapping cellular pathways affected by betamethasone. nih.gov In male NSCs, betamethasone uniquely altered 33 pathways, including Phagosome formation, IL-7 Signaling, and JAK/STAT signaling. nih.gov In female NSCs, it affected 46 unique pathways, such as FXR/RXR Activation, Tec Kinase Signaling, and D-myo-Inositol-5-Phosphate Metabolism. nih.govresearchgate.net A key pathway altered by betamethasone in both sexes is Inositol Phosphate metabolism. oup.comnih.gov These findings highlight that betamethasone induces a distinct and sex-dependent transcriptional and functional response in neural stem cells. nih.govresearchgate.net
Table 1: Gene and Pathway Regulation by Betamethasone in Neural Stem Cells (NSCs)
| Sex | Number of Differentially Regulated Genes (4-hr exposure) | Uniquely Altered Cellular Pathways |
|---|---|---|
| Female | 576 nih.gov | FXR/RXR Activation, Tec Kinase Signaling, D-myo-Inositol-5-Phosphate Metabolism nih.govresearchgate.net |
| Male | 576 nih.gov | Phagosome formation, IL-7 Signaling, JAK/STAT signaling nih.gov |
Effects on Fetal Lung Mesenchymal Fibroblasts: Cell Proliferation and Extracellular Matrix Remodeling
In primary cultures of fetal rat lung fibroblasts, betamethasone has been shown to be a potent regulator of genes involved in cell proliferation and extracellular matrix (ECM) remodeling. oup.comoup.com Transcriptome sequencing revealed that betamethasone treatment for 6 hours significantly altered the expression of hundreds of genes. oup.comnih.gov Specifically, out of 483 genes regulated by glucocorticoids, 358 were increased and 118 were decreased by both betamethasone and corticosterone (B1669441), though betamethasone elicited a much stronger transcriptional response for nearly all gene targets. oup.comoup.comnih.gov
Pathway analysis identified that the key processes regulated by betamethasone are associated with cell proliferation and cytoskeletal/cell matrix remodeling. oup.comnih.gov One critical target gene, Transglutaminase 2 (Tgm2), which is involved in ECM remodeling, was strongly induced at both the mRNA and protein levels in fibroblasts by betamethasone. oup.comoup.com Whole-genome analysis confirmed that betamethasone directly induces the expression of such genes through the glucocorticoid receptor (GR). oup.comnih.gov These findings provide a molecular basis for how betamethasone facilitates the rapid lung remodeling necessary for air breathing at birth. oup.comoup.com
Table 2: Key Pathways and Genes in Fetal Lung Fibroblasts Regulated by Betamethasone
| Category | Specific Pathways/Genes | Observed Effect | Reference |
|---|---|---|---|
| Cellular Pathways | Gαq signaling, ERK/MAPK signaling, Sphingosine-1 phosphate (S-1P) signaling, Relaxin signaling, Protein kinase A (PKA) signaling | Regulation of cell proliferation and ECM remodeling | oup.com |
| Upregulated Genes | Transglutaminase 2 (Tgm2) | Strong increase in mRNA and protein levels | oup.comoup.com |
| Cysteine-rich secretory protein LCCL domain containing 2 (Crispld2) | Strong induction | oup.comoup.com | |
| Hypoxia inducible factor 3 alpha subunit (Hif3α) | Increased mRNA levels | oup.comoup.com |
Modulation of Inflammatory Responses in Dental Pulp Cells (e.g., NF-κB inhibition)
Betamethasone demonstrates significant anti-inflammatory effects in human dental pulp stem cells (DPSCs) by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. bjmu.edu.cnnih.gov In studies using DPSCs stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, betamethasone treatment markedly decreased the expression of pro-inflammatory cytokines and mediators. bjmu.edu.cnnih.gov
The mechanism of action involves the direct suppression of NF-κB activation. bjmu.edu.cnnih.gov Betamethasone was found to inhibit the phosphorylation of the p65 subunit of NF-κB and promote its exclusion from the nucleus, thereby preventing it from initiating the transcription of inflammatory genes. bjmu.edu.cnnih.gov This effect was comparable to that of Bay 11-7082, a known NF-κB inhibitor. bjmu.edu.cnnih.gov The reduction in inflammation is also evidenced by the decreased production of Prostaglandin E2 (PGE2) following betamethasone treatment in LPS-stimulated cells. bjmu.edu.cnnih.gov These findings confirm that betamethasone exerts its anti-inflammatory action in dental pulp cells by blocking NF-κB activation. bjmu.edu.cnresearchgate.net
Table 3: Anti-inflammatory Effects of Betamethasone on LPS-Stimulated Dental Pulp Stem Cells (DPSCs)
| Target Molecule/Pathway | Effect of Betamethasone Treatment | Mechanism | Reference |
|---|---|---|---|
| NF-κB (p65 subunit) | Inhibited phosphorylation and nuclear translocation | Blockade of NF-κB activation | bjmu.edu.cnnih.gov |
| Pro-inflammatory Cytokines | Significantly decreased expression | Inhibition of NF-κB signaling | bjmu.edu.cnnih.gov |
| Prostaglandin E2 (PGE2) | Significantly decreased production | Downstream effect of NF-κB inhibition | bjmu.edu.cnnih.gov |
Induction of Osteo-/Odontogenic Differentiation in Stem Cells
In addition to its anti-inflammatory properties, betamethasone exhibits a potent inductive effect on the osteo- and odontogenic differentiation of dental stem cells. bjmu.edu.cnnih.gov Studies on human dental pulp stem cells (DPSCs) and stem cells from human exfoliated deciduous teeth (SHED) have shown that betamethasone treatment significantly upregulates genes associated with the formation of bone and dentin. bjmu.edu.cnnih.gov
When DPSCs and SHED were cultured in the presence of betamethasone, there was a significant increase in the gene expression of Alkaline Phosphatase (ALP), a key early marker for osteo-/odontogenic differentiation. bjmu.edu.cn This upregulation was observed as early as day 7 of treatment. bjmu.edu.cn The findings demonstrate that betamethasone not only suppresses inflammation but also actively promotes the regenerative potential of dental stem cells, guiding them toward a mineralizing lineage characteristic of hard tissue formation. bjmu.edu.cn
Biochemical Pathway Regulation in Cellular Models
Regulation of CTP:Cholinephosphate Cytidylyltransferase Activity and Surfactant Synthesis
Betamethasone plays a crucial role in fetal lung maturation by stimulating the synthesis of pulmonary surfactant, a complex mixture of lipids and proteins that prevents alveolar collapse. atsjournals.org A key regulatory step in this process is the activation of the enzyme CTP:cholinephosphate cytidylyltransferase (CT), which is essential for the synthesis of phosphatidylcholine, the main component of surfactant. atsjournals.orgnih.gov
Betamethasone stimulates CT activity by increasing the levels of specific fatty acids that convert the enzyme from an inactive, lipid-poor "L-form" to an active, lipid-rich "H-form". atsjournals.orgnih.gov In vivo studies in fetal rat lungs showed that betamethasone treatment increased the total amount of free fatty acids associated with the active H-form by 62%. nih.gov The hormone selectively increased the mass of myristic acid by 52% and oleic acid by 82%. nih.gov Most notably, the amount of linoleic acid increased fourfold. nih.gov In vitro, linoleic acid was the most potent fatty acid in activating the L-form of the enzyme. nih.gov
Furthermore, betamethasone modulates sphingomyelin (B164518) metabolism to upregulate CT activity. portlandpress.com It increases membrane-associated sphingomyelin while decreasing levels of sphingosine (B13886), a known inhibitor of CT. portlandpress.com This is achieved by reducing the activity of sphingomyelin hydrolases. portlandpress.com Thus, betamethasone activates a key enzyme in surfactant synthesis through a dual mechanism: promoting the association of activating lipids and decreasing the levels of inhibitory lipids. nih.govportlandpress.com
Table 4: Effect of Betamethasone on Fatty Acid Content Associated with Active CTP:Cholinephosphate Cytidylyltransferase (H-Form)
| Fatty Acid | Change in Mass after Betamethasone Treatment | Reference |
|---|---|---|
| Total Free Fatty Acids | +62% | nih.gov |
| Myristic Acid | +52% | nih.gov |
| Oleic Acid | +82% | nih.gov |
| Linoleic Acid | +400% (fourfold increase) | nih.gov |
Modulation of Sphingomyelin Hydrolysis and Sphingosine Levels
Preclinical research has elucidated a key mechanism of betamethasone action involving the modulation of the sphingomyelin pathway, a critical cell signaling cascade. Specifically, studies in adult rat lung models have demonstrated that betamethasone administration significantly alters sphingomyelin metabolism. researchgate.net The hormone has been shown to decrease the activity of key enzymes responsible for sphingomyelin hydrolysis, namely acid sphingomyelinase and alkaline ceramidase, by 33% and 21%, respectively. researchgate.net
This enzymatic inhibition leads to a notable downstream effect: a nearly three-fold increase in membrane-associated sphingomyelin and a concurrent substantial decrease in the levels of sphingosine within lung membranes. researchgate.net Sphingosine, a product of sphingomyelin hydrolysis, is a known inhibitor of CTP:cholinephosphate cytidylyltransferase (CT), a rate-limiting enzyme in the synthesis of phosphatidylcholine, a primary component of pulmonary surfactant. researchgate.net By reducing the levels of the inhibitory metabolite sphingosine, betamethasone effectively up-regulates CT activity. researchgate.net In these studies, betamethasone administration led to a two-fold increase in CT activity in the whole lung. researchgate.net These findings suggest that a significant part of betamethasone's mechanism in stimulating surfactant synthesis is its ability to alter the bioavailability of inhibitory metabolites derived from sphingomyelin hydrolysis. researchgate.net
The following table summarizes the observed effects of betamethasone on key components of the sphingomyelin pathway in adult rat lung tissue.
| Component | Effect of Betamethasone | Magnitude of Change | Reference |
| Acid Sphingomyelinase Activity | Decrease | 33% reduction | researchgate.net |
| Alkaline Ceramidase Activity | Decrease | 21% reduction | researchgate.net |
| Membrane Sphingomyelin | Increase | Nearly 3-fold | researchgate.net |
| Membrane Sphingosine | Decrease | Substantial reduction | researchgate.net |
| CTP:cholinephosphate cytidylyltransferase (CT) Activity | Increase | 2-fold increase | researchgate.net |
Comparative Mechanistic Studies with Other Glucocorticoids (e.g., Dexamethasone)
Comparative studies of betamethasone and its stereoisomer, dexamethasone, have revealed both similarities and striking differences in their preclinical mechanistic profiles, despite both primarily acting through the glucocorticoid receptor (GR). While their binding affinities for the human glucocorticoid receptor are largely similar, their downstream effects on various cellular processes can diverge significantly. researchgate.netekb.eg
One of the most notable mechanistic distinctions lies in their opposing effects on the sphingomyelin pathway. As detailed in section 8.2.2, betamethasone inhibits sphingomyelin hydrolysis, leading to decreased levels of sphingosine. researchgate.net In stark contrast, studies in 3T3-L1 fibroblasts have shown that dexamethasone increases the activity of neutral sphingomyelinase, which results in elevated levels of sphingosine. nih.gov This fundamental difference in modulating a key lipid signaling pathway underscores that these two glucocorticoids can have contrary effects at the cellular level.
Further distinctions have been identified in the context of cardiovascular development using a chicken embryo model. In this system, dexamethasone was found to trigger cardiomyocyte hypertrophy, associated with molecular markers of oxidative stress and the activation of p38 and cleaved caspase 3. nih.gov Conversely, betamethasone promoted a decrease in the number of cardiomyocytes and induced cellular senescence, which was linked to impaired GR downregulation and the activation of p53 and p16. nih.gov
Differential effects have also been observed in other biological systems:
Pulmonary Surfactant Regulation: In cultured human lung cells, both glucocorticoids exhibited a biphasic, dose-dependent effect on surfactant protein A (SP-A) mRNA levels when combined with cAMP. However, dexamethasone was found to be more potent in inducing these changes, and at higher concentrations, betamethasone was less inhibitory than dexamethasone on SP-A mRNA expression. nih.gov
Placental Enzyme Expression: In pregnant rat models, dexamethasone administration led to a significant increase in the mRNA expression of placental 11-beta-hydroxysteroid dehydrogenase type 2 (11β-HSD2), an enzyme that protects the fetus from excess glucocorticoids. Betamethasone, however, had no effect on the mRNA or protein levels of this enzyme. ersnet.org Interestingly, functional studies revealed that both glucocorticoids significantly impaired the metabolic activity of 11β-HSD2. ersnet.org
These findings highlight that despite their structural similarity, betamethasone and dexamethasone can initiate distinct and sometimes opposing molecular cascades. These differences are not typically attributable to major variations in receptor binding affinity but rather to nuanced interactions with cellular machinery and differential regulation of gene expression and signaling pathways. nih.govscispace.com
The table below provides a comparative summary of the preclinical mechanistic findings for betamethasone and dexamethasone.
| Feature | Betamethasone | Dexamethasone | Biological System | Reference |
| Sphingomyelin Hydrolysis | Inhibits | Stimulates | Rat Lung / 3T3-L1 Fibroblasts | researchgate.netnih.gov |
| Sphingosine Levels | Decreases | Increases | Rat Lung / 3T3-L1 Fibroblasts | researchgate.netnih.gov |
| Cardiomyocyte Effects | Decreased cell number, senescence | Hypertrophy, oxidative stress | Chicken Embryo Heart | nih.gov |
| Surfactant Protein A (SP-A) mRNA | Biphasic regulation (less inhibitory at high conc.) | More potent biphasic regulation | Human Lung Cells | nih.gov |
| Placental 11β-HSD2 mRNA Expression | No effect | Increased expression | Rat Placenta | ersnet.org |
| Placental 11β-HSD2 Function | Reduced metabolism | Reduced metabolism | Rat Placenta | ersnet.org |
Q & A
Q. What are the standard analytical methods for quantifying Betamethasone Sodium Phosphate in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with an internal standard is the validated method for quantification. The assay involves dissolving the compound in methanol, adding an internal standard (e.g., betamethasone phosphate), and analyzing peak area ratios . The United States Pharmacopeia (USP) provides detailed protocols for method validation, including specificity, accuracy, and precision criteria .
Q. What safety precautions are necessary when handling Betamethasone Sodium Phosphate in laboratory settings?
Key precautions include:
- Wearing chemical-resistant gloves, safety goggles, and protective clothing to avoid skin/eye contact .
- Avoiding dust formation by using inert absorbents for spills and prohibiting compressed air for cleaning .
- Ensuring adequate ventilation to prevent inhalation of aerosols .
Q. How should Betamethasone Sodium Phosphate be stored to maintain stability?
Store at 4°C in airtight containers protected from light. The compound is hygroscopic and stable under normal laboratory conditions but degrades when exposed to heat (>30°C) or incompatible materials like oxidizing agents .
Q. What are the common impurities or degradation products of Betamethasone Sodium Phosphate, and how are they detected?
Impurities include free betamethasone and phosphate derivatives. Detection methods involve thin-layer chromatography (TLC) for phosphate ion limits and HPLC for quantifying free betamethasone. USP guidelines specify thresholds for water content (≤10%) and related substances .
Q. How is Betamethasone Sodium Phosphate characterized for identity and purity in QC workflows?
Techniques include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and liquid chromatography (LC) for purity assessment. Pharmacopeial standards require ≥97% purity for reference materials .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data between Betamethasone Sodium Phosphate and its acetate form?
Design comparative studies using radiolabeled isotopes to track absorption rates. The sodium phosphate ester’s solubility ensures rapid systemic uptake, while the acetate form’s insolubility prolongs local activity. Analyze plasma concentration-time curves to differentiate bioavailability and half-life .
Q. What methodologies are recommended for assessing the long-term toxicological effects of Betamethasone Sodium Phosphate in preclinical studies?
Use repeated-dose toxicity studies in models like rats or dogs, monitoring organs such as the adrenal glands, liver, and immune system. Establish LOAEL (Lowest Observed Adverse Effect Level) thresholds, e.g., 0.05 mg/kg in dogs, and apply OECD guidelines for endocrine disruption assays .
Q. How can in vitro models be optimized to study the anti-inflammatory mechanisms of Betamethasone Sodium Phosphate?
Utilize macrophage or fibroblast cell lines treated with lipopolysaccharides (LPS) to induce inflammation. Measure cytokine suppression (e.g., IL-6, TNF-α) via ELISA and correlate with glucocorticoid receptor (GR) binding affinity, leveraging the 16β-methyl group’s enhanced anti-inflammatory activity .
Q. What experimental strategies can address batch-to-batch variability in Betamethasone Sodium Phosphate synthesis?
Implement process analytical technology (PAT) to monitor critical parameters like pH, temperature, and reaction time during phosphorylation. Use orthogonal analytical methods (e.g., X-ray diffraction for crystallinity) to ensure consistency. Reference USP standards for inter-laboratory validation .
Q. How should conflicting data on Betamethasone Sodium Phosphate’s endocrine effects be analyzed in systematic reviews?
Apply PRISMA guidelines for literature screening, prioritizing peer-reviewed studies with robust methodologies. Use meta-regression to account for variables like dosage, exposure duration, and model systems. Highlight gaps, such as limited data on pituitary gland effects, to guide future research .
Notes
- Methodological Rigor : All answers align with pharmacopeial standards (USP) and toxicological guidelines, ensuring reproducibility .
- Safety Compliance : Refer to SDS documents for spill management and PPE requirements .
- Data Interpretation : Address contradictions by contextualizing study designs (e.g., solubility differences impacting pharmacokinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
